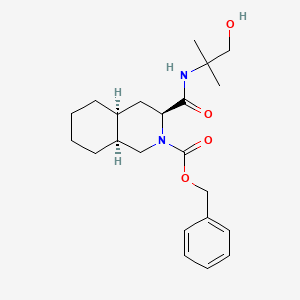

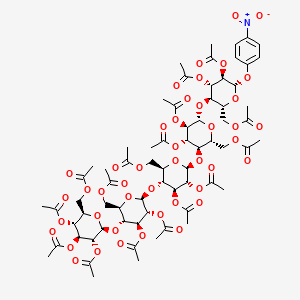

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a compound of immense significance in the biomedical industry . It is a synthetic precursor in targeting diseases, namely cancer, inflammation, and hepatic disorders .

Synthesis Analysis

The synthesis of partially protected carbohydrates like Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate involves manipulating only one type of a protecting group for a given substrate . The first focus of this review is the uniform protection of the unprotected starting material in the way that only one (or two) hydroxyl groups remain unprotected . The second focus involves regioselective partial deprotection of uniformly protected compounds in the way that only one (or two) hydroxyl groups become liberated .Molecular Structure Analysis

The molecular structure of Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is complex and detailed analysis can be found in various scientific literature .Chemical Reactions Analysis

The chemical reactions involving Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate are complex and involve various steps . These reactions are part of the broader field of carbohydrate chemistry, which involves the regioselective protection and deprotection of specific hydroxyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate can be found in various databases . For instance, its molecular weight is 348.3026 .科学的研究の応用

Crystal Polymorphism Research

The compound has been used in the study of crystal polymorphism . Two polymorphic forms have been elucidated and fully characterized by DSC, PXRD, and single crystal analysis . This research is significant in determining the stability of the compounds as materials .

Synthesis of Terpenyl Esters

This compound has been used in the facile synthesis of terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters . The predominant α-selectivity at the anomer position is caused via transition state in which the neighboring group participation of the methoxycarbonyl group at C-6 stabilizes the oxonium intermediate .

Preparation of Anionic Surfactants

Phosphorylated derivatives of this compound have proven valuable in the preparation of anionic surfactants . This application is particularly useful in the field of industrial chemistry.

Substrate for Inositol Synthase

The compound has been used as a substrate for inositol synthase . This application is particularly relevant in the field of enzymology and metabolic studies.

Antimicrobial Properties

Derivatives of this compound, such as kaempferol-3-O-[3-O-acetyl-6-O-(E)-p-coumaroyl]-b-d-glucopyranoside, have been found to be active in vitro against Candida species . This suggests potential applications in the development of new antimicrobial agents.

Drug Metabolism

It is well known that many drugs undergo glucuronidation in the liver to facilitate excretion into urine during drug metabolism . This compound, therefore, has potential applications in the study of drug metabolism and detoxification processes.

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3/t10-,11-,12-,13+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYBDXQVVNLNJG-XOBFJNJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661666 |

Source

|

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

CAS RN |

77392-66-6 |

Source

|

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)